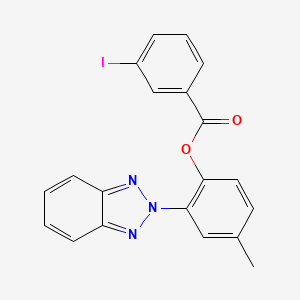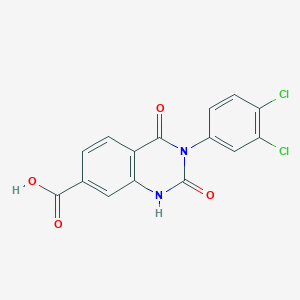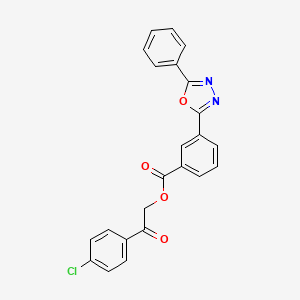![molecular formula C24H25N5O5S B10862905 N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)
N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrimidinyl group, and a sulfonylphenyl group, all connected to a hexanamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the nitrophenyl and pyrimidinyl intermediates, followed by their coupling through a sulfonylation reaction. The final step involves the attachment of the hexanamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pyrimidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties may make it useful in the production of specialty chemicals, polymers, or other industrial materials.
Mechanism of Action
The mechanism of action of N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE include other sulfonylphenyl derivatives, pyrimidinyl compounds, and nitrophenyl-containing molecules. Examples include:
- N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}acetamide
- 4-[(E)-2-(3-Nitrophenyl)-1-ethenyl]-2-pyrimidinamine
- N-{4-[(4-Aminophenyl)sulfonyl]phenyl}hexanamide
Uniqueness
What sets N-{4-[({4-[(E)-2-(3-NITROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}HEXANAMIDE apart is its combination of functional groups, which may confer unique chemical and biological properties. This combination allows for a diverse range of interactions and reactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H25N5O5S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[4-[[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]hexanamide |
InChI |
InChI=1S/C24H25N5O5S/c1-2-3-4-8-23(30)26-19-11-13-22(14-12-19)35(33,34)28-24-25-16-15-20(27-24)10-9-18-6-5-7-21(17-18)29(31)32/h5-7,9-17H,2-4,8H2,1H3,(H,26,30)(H,25,27,28)/b10-9+ |
InChI Key |
ZFMWFUYXJHHUAG-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10862825.png)

![5-(4-Tert-butylphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10862830.png)
![1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10862840.png)
![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)


![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)
![1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
![1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10862888.png)
![4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline](/img/structure/B10862903.png)
![(E)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-phenylmethanimine](/img/structure/B10862907.png)

![N-(4-chlorophenyl)-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B10862913.png)
